Acetic acid, 4-(2-cyclopentenyl)phenoxy-, ethyl ester
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Overview
Description
Acetic acid, 4-(2-cyclopentenyl)phenoxy-, ethyl ester is an organic compound that belongs to the class of phenoxy esters This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, which is further esterified with an ethyl group The compound’s structure includes a cyclopentenyl ring, adding to its complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 4-(2-cyclopentenyl)phenoxy-, ethyl ester typically involves the esterification of 4-(2-cyclopentenyl)phenoxyacetic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions and with higher selectivity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 4-(2-cyclopentenyl)phenoxy-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-(2-cyclopentenyl)phenoxyacetic acid and ethanol.
Oxidation: The cyclopentenyl ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.
Major Products Formed
Hydrolysis: 4-(2-cyclopentenyl)phenoxyacetic acid, ethanol
Oxidation: Oxidized derivatives of the cyclopentenyl ring
Substitution: Nitrated or halogenated phenoxy derivatives
Scientific Research Applications
Acetic acid, 4-(2-cyclopentenyl)phenoxy-, ethyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of acetic acid, 4-(2-cyclopentenyl)phenoxy-, ethyl ester is largely dependent on its specific application. In biological systems, it may interact with cellular targets through its phenoxy and cyclopentenyl groups, potentially affecting enzyme activity or signaling pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid derivatives: Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) share structural similarities with acetic acid, 4-(2-cyclopentenyl)phenoxy-, ethyl ester.
Cyclopentenyl derivatives: Compounds containing the cyclopentenyl ring, such as cyclopentenyl carboxylic acids, are structurally related.
Uniqueness
This compound is unique due to the combination of the phenoxy group and the cyclopentenyl ring within the same molecule. This structural feature imparts distinct chemical and biological properties, making it a compound of interest for various research and industrial applications.
Properties
CAS No. |
88737-67-1 |
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Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
ethyl 2-(4-cyclopent-2-en-1-ylphenoxy)acetate |
InChI |
InChI=1S/C15H18O3/c1-2-17-15(16)11-18-14-9-7-13(8-10-14)12-5-3-4-6-12/h3,5,7-10,12H,2,4,6,11H2,1H3 |
InChI Key |
KRSTTZIBTVFJJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2CCC=C2 |
Origin of Product |
United States |
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